molecular formula C11H11F2N3 B13556699 3-[3-(difluoromethyl)phenyl]-1-methyl-1H-pyrazol-5-amine

3-[3-(difluoromethyl)phenyl]-1-methyl-1H-pyrazol-5-amine

Cat. No.: B13556699
M. Wt: 223.22 g/mol
InChI Key: RGHCISPOGUILMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(difluoromethyl)phenyl]-1-methyl-1H-pyrazol-5-amine is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring. The unique structure of this compound imparts it with distinct chemical and biological properties, making it a valuable subject of study in medicinal chemistry, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(difluoromethyl)phenyl]-1-methyl-1H-pyrazol-5-amine typically involves the introduction of the difluoromethyl group into the phenyl ring, followed by the formation of the pyrazole ring. One common method involves the reaction of 3-(difluoromethyl)benzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The final step involves the methylation of the pyrazole ring to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[3-(difluoromethyl)phenyl]-1-methyl-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

3-[3-(difluoromethyl)phenyl]-1-methyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-(difluoromethyl)phenyl]-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, in antifungal applications, the compound targets the mitochondrial respiratory chain enzyme complex II (succinate dehydrogenase), inhibiting its activity and thereby disrupting the energy production in fungal cells . This leads to the inhibition of fungal growth and proliferation.

Comparison with Similar Compounds

3-[3-(difluoromethyl)phenyl]-1-methyl-1H-pyrazol-5-amine can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of the difluoromethyl group and the pyrazole ring in this compound imparts it with distinct properties that make it a valuable compound for various applications.

Properties

Molecular Formula

C11H11F2N3

Molecular Weight

223.22 g/mol

IUPAC Name

5-[3-(difluoromethyl)phenyl]-2-methylpyrazol-3-amine

InChI

InChI=1S/C11H11F2N3/c1-16-10(14)6-9(15-16)7-3-2-4-8(5-7)11(12)13/h2-6,11H,14H2,1H3

InChI Key

RGHCISPOGUILMR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)C(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.